molecular formula C25H24N2O2 B5122335 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide

4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide

Cat. No. B5122335
M. Wt: 384.5 g/mol
InChI Key: WGIHSSKICUPYSU-HAVVHWLPSA-N
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Description

4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a toxic and potent dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders.

Scientific Research Applications

4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. This compound is a potent dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This makes it an ideal compound for studying the mechanisms of Parkinson's disease and developing new treatments.

Mechanism of Action

4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The resulting oxidative stress causes damage to cellular components, including DNA, proteins, and lipids. In dopaminergic neurons, this leads to the selective destruction of these cells, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has also been shown to cause changes in gene expression and protein levels in affected cells.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a potent and selective dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. Its advantages include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its well-characterized mechanism of action. However, its limitations include its toxicity, the need for specialized equipment and expertise to synthesize and handle the compound, and the fact that the effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ may not fully recapitulate the complex pathophysiology of Parkinson's disease in humans.

Future Directions

There are several future directions for research on 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+. These include the development of new treatments for Parkinson's disease that target the mitochondrial dysfunction caused by 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+, the identification of new compounds that can selectively destroy dopaminergic neurons without causing toxicity, and the use of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in combination with other compounds to better understand the complex pathophysiology of Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in order to better understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ involves the reaction of 1-methyl-4-phenylpyridinium iodide with a carbonyl-containing compound, such as 1-naphthyl isocyanate. The resulting compound is then subjected to a series of chemical reactions to form 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide. The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-11-13-20(14-12-18)24(28)26-23(25(29)27-15-4-5-16-27)17-21-9-6-8-19-7-2-3-10-22(19)21/h2-3,6-14,17H,4-5,15-16H2,1H3,(H,26,28)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIHSSKICUPYSU-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide

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